1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C14H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched derivatives of pyrrolidine-3-carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities. This typically involves optimizing reaction conditions, purification processes, and ensuring the reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid: This compound has a cyclohexyl group instead of an isopropyl group.
2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid: This compound features an isopropoxycarbonyl group.
1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a methoxyphenyl group.
Uniqueness
1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the isopropyl group and the phenyl ring
Properties
IUPAC Name |
5-oxo-2-phenyl-1-propan-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)15-12(16)8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURNCVQHNOOYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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